molecular formula C21H20N4S B11427763 N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11427763
M. Wt: 360.5 g/mol
InChI Key: FTIRFQJHQTYNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a fused imidazo-pyrimidine ring system, substituted with 2,5-dimethylphenyl and 4-(methylsulfanyl)phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrimidine and α-haloketones, under basic conditions.

    Substitution reactions:

    Final amination:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine ring or the aromatic substituents, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Various functionalized aromatic derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, which the compound may bind to or modulate.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can be compared with other imidazo[1,2-a]pyrimidine derivatives:

    Similar Compounds: Examples include N-(2,5-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine and N-(2,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-ol.

    Uniqueness: The presence of both 2,5-dimethylphenyl and 4-(methylsulfanyl)phenyl groups in the compound provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C21H20N4S/c1-14-5-6-15(2)18(13-14)23-20-19(16-7-9-17(26-3)10-8-16)24-21-22-11-4-12-25(20)21/h4-13,23H,1-3H3

InChI Key

FTIRFQJHQTYNDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.